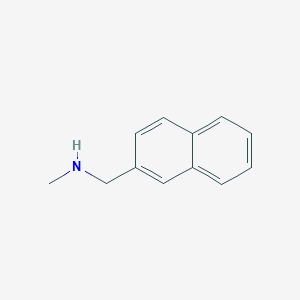

N-methyl-1-(naphthalen-2-yl)methanamine

Description

Contextualization within Naphthalene-Based Amine Chemistry

Naphthalene-based amines are a class of organic compounds that feature a naphthalene (B1677914) core functionalized with an amine group. The position of the amine substituent on the naphthalene ring system, as well as the nature of the substituents on the nitrogen atom, gives rise to a wide array of derivatives with diverse chemical and physical properties.

The chemistry of naphthalenemethanamines, where the amine is separated from the naphthalene ring by a methylene (B1212753) bridge, is of particular interest. This structural feature provides greater conformational flexibility compared to naphthylamines where the nitrogen is directly attached to the aromatic ring. The two primary isomers are the 1- and 2-substituted naphthalenemethanamines, which can exhibit different biological activities and chemical reactivities due to the distinct electronic and steric environments of the 1- and 2-positions of the naphthalene ring.

The synthesis of N-methyl-1-(naphthalen-2-yl)methanamine can be conceptually approached through the methylation of 2-naphthalenemethanamine. ontosight.ai This is analogous to the synthesis of its 1-isomer, which can be prepared by the reaction of 1-chloromethylnaphthalene with methylamine (B109427). google.com

Significance of this compound as a Key Chemical Scaffold in Medicinal and Synthetic Chemistry

The naphthalene moiety is a well-established pharmacophore in drug discovery, present in numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govijpsjournal.com The significance of a particular naphthalene-based scaffold is often determined by its role as a key intermediate or a core structural element in the synthesis of more complex, biologically active molecules.

A prominent example of the importance of the N-methyl-naphthalenemethanamine scaffold is found in the structure of the antifungal drug Terbinafine. Terbinafine incorporates the N-methyl-1-(naphthalen-1-yl)methanamine moiety. echemi.com This highlights the value of this scaffold in the development of therapeutic agents.

While direct applications of this compound as a key scaffold in marketed drugs are not as well-documented as its 1-isomer, its structural features suggest potential for its use in medicinal chemistry. The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties, is a common strategy in drug design. researchgate.netnih.gov The naphthalen-2-yl group can be considered a bioisostere of the naphthalen-1-yl group, and its incorporation into bioactive molecules could lead to compounds with altered potency, selectivity, or pharmacokinetic profiles.

Current Academic Research Trajectories for this compound

Specific academic research focusing exclusively on this compound is limited in the current scientific literature. However, broader research trends in naphthalene chemistry provide a context for its potential areas of investigation.

The development of novel bioactive compounds remains a primary focus. For instance, derivatives of N-(naphthalen-2-yl)acetamide have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov This suggests that the naphthalen-2-yl moiety is a viable component in the design of new anticancer agents. Furthermore, naphthalene-based inhibitors are being explored for their potential against viral targets, such as the papain-like protease of SARS-CoV-2. nih.gov

Research into the synthetic utility of naphthalene derivatives is also ongoing. The development of new catalytic methods for the amination of naphthalene and the functionalization of naphthalenic systems continues to be an active area of chemical research. While not directly focused on this compound, these advancements in synthetic methodology could facilitate its synthesis and the preparation of its derivatives for future studies.

Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 76532-33-7 | C12H13N | 171.24 |

| N-methyl-1-(naphthalen-1-yl)methanamine | 14489-75-9 | C12H13N | 171.24 |

| Terbinafine | 91161-71-6 | C21H25N | 291.44 |

| 2-Naphthalenemethanamine | 21575-93-9 | C11H11N | 157.21 |

| 1-Chloromethylnaphthalene | 86-52-2 | C11H9Cl | 176.64 |

| Methylamine | 74-89-5 | CH5N | 31.06 |

| N-(naphthalen-2-yl)acetamide | 581-93-1 | C12H11NO | 185.22 |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-naphthalen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNISTUBYRMYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337338 | |

| Record name | N-Methyl-1-(naphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76532-33-7 | |

| Record name | N-Methyl-1-(naphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(naphthalen-2-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for N Methyl 1 Naphthalen 2 Yl Methanamine

Established Synthetic Pathways for N-methyl-1-(naphthalen-2-yl)methanamine

Several classical and modern synthetic methodologies can be employed to prepare this compound. These routes primarily include nucleophilic substitution, the hydrolysis of formamide (B127407) intermediates, and the reductive amination of aldehyde precursors.

Direct nucleophilic substitution is a straightforward and widely used method for the synthesis of this compound. This approach typically involves the reaction of a naphthalen-2-ylmethyl halide with methylamine (B109427).

A representative procedure involves the batchwise addition of 2-bromomethylnaphthalene to a stirred mixture of 40 wt% aqueous methylamine solution and tetrahydrofuran (B95107) (THF) at 0 °C. chemicalbook.com The reaction mixture is then allowed to warm to room temperature and stirred for an extended period, typically 16 hours, to ensure the completion of the reaction. chemicalbook.com The mechanism follows a standard bimolecular nucleophilic substitution (SN2) pathway, where the nucleophilic nitrogen atom of methylamine attacks the electrophilic benzylic carbon of 2-bromomethylnaphthalene, displacing the bromide ion. The use of an excess of methylamine helps to drive the reaction to completion and minimize the formation of the dialkylated tertiary amine byproduct.

Table 1: Nucleophilic Substitution for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time |

| 2-Bromomethylnaphthalene | 40% aq. Methylamine | THF | 0 °C to RT | 16 h |

Data derived from a general synthetic procedure. chemicalbook.com

An alternative, multi-step approach that avoids potential over-alkylation issues involves the synthesis and subsequent hydrolysis of an N-formyl intermediate. While detailed procedures are well-documented for the naphthalen-1-yl isomer, the same chemical principles apply to the synthesis of the naphthalen-2-yl target compound. google.com

The synthesis begins with the reaction of the appropriate halomethylnaphthalene, such as 1-chloromethylnaphthalene for the isomeric compound, with N-methylformamide. google.com This reaction can be facilitated by a strong base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF), which deprotonates the N-methylformamide to form a more potent nucleophile. google.com Alternatively, a milder base like potassium hydroxide (B78521) can be used in the presence of a phase transfer catalyst, such as tetra-n-butylammonium bromide. google.com

The resulting intermediate, N-methyl-N-(naphthalen-2-ylmethyl)formamide, is then hydrolyzed under either acidic or basic conditions to yield the final product. google.comechemi.com Acid hydrolysis is typically performed by heating the formamide in an aqueous acid solution, such as 10% sulfuric acid, at reflux temperature for several hours. echemi.com Base-catalyzed hydrolysis can be achieved by heating the intermediate with an aqueous sodium hydroxide solution. echemi.com Both methods effectively cleave the formyl group to liberate the secondary amine. This two-step process is advantageous as it prevents the formation of tertiary amine impurities. google.comwipo.int

Table 2: Comparison of Hydrolysis Conditions for N-formyl Intermediate (Naphthalen-1-yl Isomer)

| Hydrolysis Type | Reagent | Temperature | Time | Yield |

| Acid Hydrolysis | 10% aq. H₂SO₄ | Reflux | 4 h | 82% |

| Base Hydrolysis | 20% aq. NaOH | 60-70 °C | 7 h | 85% |

Data is for the analogous N-methyl-1-(naphthalen-1-yl)methanamine synthesis. echemi.com

Reductive amination is a highly versatile and efficient one-pot method for amine synthesis. wikipedia.org This process involves the reaction of a carbonyl compound, in this case, naphthalene-2-carboxaldehyde, with methylamine to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com

The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium borohydride (B1222165) (NaBH₄) under controlled pH conditions. masterorganicchemistry.comorientjchem.org Catalytic hydrogenation, using catalysts like platinum-on-carbon (Pt/C) with hydrogen gas, is also a viable method. google.com

This strategy is widely employed due to its high selectivity and the avoidance of harsh alkylating agents. wikipedia.org For the synthesis of the isomeric N-methyl-1-(naphthalen-1-yl)methanamine, a known process involves reacting naphthalene-1-carboxaldehyde with methylamine under hydrogenation conditions with a Pt/C catalyst. google.com A similar approach using naphthalene-2-carboxaldehyde is a well-established strategy for preparing the title compound.

Enantioselective Synthesis Strategies for Chiral this compound Derivatives

While this compound itself is achiral, it can be a crucial component of larger, chiral molecules. Enantioselective synthesis aims to produce a specific enantiomer of a chiral product, which is critical in pharmaceutical development. Methodologies include asymmetric catalysis and diastereoselective reactions.

Asymmetric catalysis involves using a chiral catalyst to control the stereochemical outcome of a reaction. This approach can be applied to create chiral analogs containing the naphthalen-2-yl moiety.

One relevant example is the catalytic asymmetric hydroxylative dearomatization of 2-naphthols. Using a chiral N,N'-dioxide–scandium(III) complex as a catalyst, various substituted 2-naphthols can be converted into chiral ortho-quinols with high yields and excellent enantioselectivities (up to 95:5 er). rsc.org Although this reaction does not directly involve the target amine, it demonstrates a modern catalytic approach to generating stereocenters on the naphthalene-2-yl scaffold, which could be further elaborated into chiral amine derivatives.

Another strategy involves the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne to form a triazole, a reaction often utilized in "click chemistry." The synthesis of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate has been reported, creating a complex molecule with a naphthalen-2-yl group. mdpi.com By using chiral catalysts or chiral starting materials in such cycloadditions, it is possible to synthesize enantiomerically enriched, complex heterocyclic derivatives.

Diastereoselective synthesis involves reactions where a new chiral center is formed in a molecule that already contains a stereocenter, leading to the preferential formation of one diastereomer over others. This can be achieved by using a chiral substrate or a chiral auxiliary.

For instance, the reaction of a prochiral starting material with a chiral reagent can induce diastereoselectivity. A general example is the addition of organometallic reagents to chiral N-sulfinyl imines. The chiral sulfinyl group directs the nucleophilic attack to one face of the imine C=N double bond, allowing for the synthesis of chiral amines with high diastereomeric excess. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched amine. This established principle could be applied to the synthesis of chiral α-substituted derivatives of (naphthalen-2-yl)methanamine by reacting a suitable chiral imine derived from naphthalene-2-carboxaldehyde with an organometallic nucleophile.

Novel Reaction Mechanisms in this compound Formation and Transformation

The synthesis and transformation of this compound involve intricate reaction mechanisms that are central to the formation of its core structure. Understanding these pathways is crucial for the development of efficient synthetic protocols and for expanding the chemical space of naphthalene (B1677914) derivatives. This section delves into the mechanistic details of carbon-nitrogen bond formation and radical-promoted alkylation processes pertinent to this specific molecular scaffold.

The formation of the carbon-nitrogen (C-N) bond is a cornerstone in the synthesis of this compound. Two predominant mechanistic pathways for forging this bond are the nucleophilic substitution of a naphthalene-based electrophile and the reductive amination of a naphthalenic carbonyl compound.

Nucleophilic Substitution Pathway:

A common strategy for the synthesis of this compound involves the reaction of a 2-(halomethyl)naphthalene, such as 2-(chloromethyl)naphthalene, with methylamine. This transformation typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

The key features of this concerted, single-step mechanism are:

Backside Attack: The nucleophilic methylamine attacks the electrophilic benzylic carbon from the side opposite to the leaving group (e.g., a chloride ion). masterorganicchemistry.comlibretexts.org This trajectory is favored as it allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-X (carbon-halogen) bond. wikipedia.org

Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the central carbon atom is transiently bonded to both the incoming nucleophile and the departing leaving group. wikipedia.orgmasterorganicchemistry.com This pentacoordinate arrangement has a trigonal bipyramidal geometry.

Concerted Bond Formation and Cleavage: The formation of the new C-N bond and the cleavage of the C-X bond occur simultaneously. chemistrysteps.com

Inversion of Configuration: If the benzylic carbon is a stereocenter, the SN2 mechanism results in an inversion of its stereochemical configuration, a phenomenon known as the Walden inversion. wikipedia.orgmasterorganicchemistry.com

The rate of this bimolecular reaction is dependent on the concentration of both the naphthalene-based substrate and the methylamine nucleophile. chemistrysteps.com Steric hindrance around the electrophilic carbon can impede the backside attack, slowing the reaction rate. masterorganicchemistry.com

Reductive Amination Pathway:

An alternative and widely utilized method for C-N bond formation is the reductive amination of 2-naphthaldehyde (B31174) with methylamine. nih.gov This two-part process involves the initial formation of an imine followed by its reduction to the target amine. nih.gov

The mechanism can be dissected into the following steps:

Hemiaminal Formation: The nucleophilic nitrogen of methylamine adds to the electrophilic carbonyl carbon of 2-naphthaldehyde. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. This reversible step results in the formation of a hemiaminal (or carbinolamine) intermediate.

Dehydration to Imine: The hemiaminal intermediate, under slightly acidic conditions, undergoes dehydration to form an imine (also known as a Schiff base). The hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the imine.

Reduction of the Imine: The intermediate imine is then reduced to the final amine product. This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. nih.gov The hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion yields this compound.

Below is a table summarizing the key mechanistic differences between the two primary C-N bond formation pathways.

| Feature | Nucleophilic Substitution (SN2) | Reductive Amination |

|---|---|---|

| Naphthalene Precursor | 2-(Halomethyl)naphthalene | 2-Naphthaldehyde |

| Key Intermediate | Pentacoordinate Transition State | Hemiaminal and Imine |

| Number of Steps | One (concerted) | Multiple (stepwise) |

| Stereochemistry | Inversion of configuration | Formation of a racemic mixture unless a chiral reducing agent or catalyst is used |

| Common Reagents | Methylamine | Methylamine, mild acid, reducing agent (e.g., NaBH₄) |

While ionic pathways are common for the formation of this compound, radical-mediated processes offer alternative and powerful strategies for the formation and functionalization of such scaffolds. These reactions involve intermediates with unpaired electrons and can enable transformations that are challenging via conventional ionic routes.

Generation of Radicals from the Naphthalene-Methylamine Scaffold:

The this compound structure possesses C-H bonds that can undergo homolytic cleavage to generate radical species. The benzylic C-H bond (the C-H bond on the carbon adjacent to the naphthalene ring) is particularly susceptible to abstraction due to the resonance stabilization of the resulting radical. Homolytic cleavage of this bond would produce a benzylic radical where the unpaired electron is delocalized over the naphthalene ring system. This increased stability lowers the bond dissociation energy, making this position a prime target for radical-generating reagents.

Radical Addition to Imine Intermediates:

A plausible radical-based pathway for the formation of the this compound skeleton involves the addition of a methyl radical to an imine derived from 2-naphthaldehyde and an amine. In such a scenario, a methyl radical (generated from a suitable precursor) would add to the carbon atom of the C=N double bond of the imine. This addition would form a nitrogen-centered radical, which could then be quenched by a hydrogen atom donor to yield the final product. The imine acts as a radical acceptor, with the reaction often being facilitated by the presence of a Lewis acid to activate the imine.

Photocatalytic Alkylation Mechanisms:

Modern synthetic methods increasingly employ photoredox catalysis to facilitate radical reactions under mild conditions. In the context of the naphthalene-methylamine scaffold, photocatalysis could be envisioned to play a role in several ways:

α-C-H Functionalization: Through a hydrogen atom transfer (HAT) mechanism, a photocatalyst can selectively abstract a hydrogen atom from the benzylic position of this compound. nih.gov This generates a resonance-stabilized α-amino radical, which can then couple with another radical species, enabling the introduction of new alkyl or aryl groups at the benzylic position.

Radical-Radical Coupling: A photocatalyst can facilitate the single-electron reduction of an alkyl halide to generate an alkyl radical. Concurrently, a single-electron oxidation of a deprotonated benzylamine (B48309) derivative can form an α-amino radical. The subsequent coupling of these two radical species can lead to the formation of a new C-C bond at the benzylic position. chinesechemsoc.org

These photocatalytic methods are advantageous as they often proceed under mild conditions, using visible light as the energy source, and can exhibit high levels of selectivity.

The following table outlines potential radical-promoted processes relevant to the this compound system.

| Process | Key Intermediate | Description | Potential Outcome |

|---|---|---|---|

| Benzylic C-H Abstraction | Resonance-stabilized benzylic radical | A radical initiator removes a hydrogen atom from the carbon adjacent to the naphthalene ring. | Functionalization at the benzylic position. |

| Radical Addition to Imine | Nitrogen-centered radical | An alkyl radical adds to the C=N bond of an imine formed from 2-naphthaldehyde. | Formation of the amine scaffold. |

| Photocatalytic C-H Alkylation | α-Amino radical | A photoredox cycle generates a radical at the benzylic position via Hydrogen Atom Transfer (HAT). | Alkylation or arylation at the benzylic carbon. |

Structure Activity Relationship Sar and Rational Design of N Methyl 1 Naphthalen 2 Yl Methanamine Derivatives

Elucidation of Key Structural Motifs for Biological Efficacy in Naphthalene-Based Amines

The biological activity of naphthalene-based amines is largely determined by the interplay of the naphthalene (B1677914) core, its substitution patterns, and the nature of the amine side chain.

The naphthalene ring serves as a versatile scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. nih.gov The position and nature of substituents can significantly alter the compound's interaction with biological targets.

Research on various naphthalene derivatives has provided specific insights into these relationships:

Position of Substitution: Studies on naphthalene-chalcone hybrids have shown that substitution at the second position of the naphthalene ring generally leads to increased biological activity compared to substitution at the first position. nih.govacs.org

Nature of Substituents: The type of chemical group added to the ring profoundly affects efficacy. For instance, in a series of naphthalene-based inhibitors of peptidyl arginine deiminases (PADs), derivatives with hydroxyl substitutions demonstrated superior inhibitory activity against PAD1 and PAD4 enzymes. nih.gov In the context of anticancer agents, QSAR studies have suggested that an increased number of chlorine atoms on the ring may be favorable for activity, whereas the presence of a methoxy (B1213986) group at the 8-position could be detrimental. nih.gov For antimycobacterial naphthalene-1-carboxanilides, substitutions on the connected phenyl ring, such as methoxy, methyl, and fluoro groups, resulted in significantly higher activity. cit.ie

| Substituent/Pattern | Position | Observed Biological Effect | Compound Class | Source |

|---|---|---|---|---|

| Substitution at this position increases activity | 2-position | Increased anticandidal and anticancer activity | Naphthalene-chalcone hybrids | nih.govacs.org |

| Hydroxyl (-OH) | Not specified | Superior inhibition of PAD1 and PAD4 enzymes | Naphthalene/quinoline-based PAD inhibitors | nih.gov |

| Chlorine (-Cl) | Not specified | Favorable for anticancer activity | Naphthalenesulphonyl glutamamides | nih.gov |

| Methoxy (-OCH3) | 8-position | Detrimental to anticancer activity | Naphthalenesulphonyl glutamamides | nih.gov |

| 2-Methoxyethyl | Not specified | Increased anticandidal and anticancer activity | Naphthalene-chalcone hybrids | nih.govacs.org |

| Methoxy, Methyl, Fluoro | On connected phenyl ring | Higher antimycobacterial activity | Naphthalene-1-carboxanilides | cit.ie |

The N-methyl amine moiety is a crucial component for mediating interactions between the ligand and its biological target. Alkylamino groups can engage in various non-covalent interactions, including hydrogen bonding, ion-dipole, ion-ion, and van der Waals forces, which are fundamental for molecular recognition at the receptor binding site. mdpi.com

The presence of the methyl group on the nitrogen atom specifically influences these interactions in several ways:

Conformational Changes: N-methylation can impose steric constraints that alter the molecule's preferred conformation. For example, in a study of β-amino-N-acylhydrazone derivatives, N-methylation induced a "hairpin-like" conformation, which was unfavorable for binding to the DPP-4 enzyme, leading to a significant decrease in inhibitory activity. rsc.org This highlights that the specific shape dictated by the N-methyl group is critical for a proper fit within the target's binding pocket.

Basicity and Hydrogen Bonding: The methyl group, being electron-donating, slightly increases the basicity of the amine nitrogen compared to a primary amine. This can affect the strength of ionic interactions with acidic residues in the target protein. While a tertiary amine like the N-methyl group cannot act as a hydrogen bond donor, the nitrogen's lone pair of electrons can still function as a hydrogen bond acceptor. Metabolic N-demethylation can convert the tertiary amine to a secondary amine, which can then act as both a hydrogen bond donor and acceptor, potentially altering the binding mode and activity of the resulting metabolite. mdpi.com

Computational Approaches in SAR Derivation and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of SAR elucidation and lead optimization. These methods allow for the prediction of compound activity and the exploration of vast chemical spaces before undertaking costly and time-consuming synthesis.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsjournal.com By analyzing various molecular descriptors, QSAR models can predict the activity of unsynthesized analogues and identify the key structural features driving efficacy.

For naphthalene-based compounds, QSAR studies have successfully identified critical descriptors:

Topological and Electronic Parameters: A comparative QSAR study on naphthalenesulphonyl glutamamide (B1671657) derivatives as anticancer agents revealed the importance of topological parameters (ETSA and RTSA indices) and electronic parameters (Wang-Ford charges of different atoms). nih.gov

Crucial Chemical Groups: In the development of antimicrobial agents from 4-amino-3-hydroxy-naphthalene-1-sulfonic acid, QSAR models identified that the presence of 3,4,5-trimethoxy and 2,4-dichloro groups on a linked benzylidene amino segment was crucial for activity. ijpsjournal.com

| Descriptor Type | Specific Descriptor/Feature | Significance for Biological Activity | Compound Series | Source |

|---|---|---|---|---|

| Topological | ETSA and RTSA indices | Important for anticancer activity | Naphthalenesulphonyl glutamamides | nih.gov |

| Electronic | Wang-Ford charges | Important for anticancer activity | Naphthalenesulphonyl glutamamides | nih.gov |

| Structural Feature | 3,4,5-trimethoxy group | Crucial for antimicrobial activity | 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives | ijpsjournal.com |

| Structural Feature | 2,4-dichloro group | Crucial for antimicrobial activity | 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives | ijpsjournal.com |

Drug design strategies are broadly categorized as ligand-based or structure-based, depending on the available information about the biological target. ijpsjournal.com

Structure-Based Drug Design (SBDD): This approach is utilized when the three-dimensional structure of the target protein is known. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict how a ligand will bind to the target's active site. ijpsjournal.comnih.gov For example, SBDD was used to rationally design naphthalene-based inhibitors of the SARS-CoV-2 Papain-like protease (PLpro). nih.gov Docking simulations confirmed the strong binding affinity of the designed ligands, and MD simulations helped to examine the molecular mechanisms of these protein-ligand interactions. nih.gov Similarly, a structure-based approach was used to identify potent inhibitors of the HER2 protein, a target in breast cancer. researchgate.net

Ligand-Based Drug Design (LBDD): When the target's 3D structure is unknown, LBDD strategies are employed. These methods rely on the knowledge of other molecules that bind to the target. ijpsjournal.com A common LBDD technique is pharmacophore modeling, which involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for biological activity. This pharmacophore model is then used as a template to search for or design new molecules with similar features. rsc.org

Design Principles for Lead Optimization and Analogue Synthesis

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its properties. rsc.orgdanaher.com The goal is to produce a single candidate drug with an optimal balance of potency, selectivity, and pharmacokinetic properties. danaher.comrsc.org

The process is typically an iterative cycle of design, synthesis, testing, and analysis. rsc.orgrsc.org Key strategic principles for optimizing lead compounds include:

Improving Potency and Selectivity: Modifications are made to enhance the compound's affinity for its intended target while minimizing its activity against other targets to reduce potential side effects. rsc.org

Optimizing Pharmacokinetic Properties: This involves improving absorption, distribution, metabolism, and excretion (ADME) profiles. A common challenge is to reduce the rate of intrinsic clearance to increase the drug's exposure in the body. rsc.org It is important to avoid the "lipophilicity trap," where increasing lipophilicity enhances potency but worsens clearance and toxicity profiles. rsc.org

Enhancing Physicochemical Properties: Modifications may be needed to improve properties like solubility and metabolic stability. danaher.comrsc.org

Once promising analogues are designed, their synthesis must be carefully planned. Key considerations in analogue synthesis include:

High-Yield Reactions: The chosen synthetic pathway should involve reactions with high yields to ensure an efficient process, especially in multi-step syntheses. pharmadigests.com

Ease of Modification: The synthetic route should be flexible, allowing for the easy creation of a diverse range of analogues for comprehensive SAR studies. pharmadigests.com

Stereospecificity: If the target molecule contains chiral centers, the reactions should be stereospecific to produce the desired enantiomer, as different stereoisomers can have vastly different biological activities. pharmadigests.com

Scalability: The reactions used in the research phase should be adaptable for large-scale production. pharmadigests.com

By applying these principles of medicinal chemistry and computational modeling, researchers can systematically refine naphthalene-based scaffolds like N-methyl-1-(naphthalen-2-yl)methanamine to develop novel and effective therapeutic agents.

Computational Chemistry and Theoretical Studies on N Methyl 1 Naphthalen 2 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons and their derivatives due to its favorable balance of accuracy and computational cost. tandfonline.com For N-methyl-1-(naphthalen-2-yl)methanamine and its analogues, DFT methods are employed to predict a wide range of molecular properties. These include optimized molecular geometries, vibrational frequencies, and electronic properties such as ionization potentials and electron affinities.

Studies on related naphthalene (B1677914) derivatives have demonstrated the utility of DFT in understanding how substituents influence the electronic nature of the naphthalene core. researchgate.net For instance, calculations can reveal how the electron-donating methylamino group (-CH2NHCH3) attached to the 2-position of the naphthalene ring affects the electron density distribution across the aromatic system. These calculations are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The choice of functional and basis set is critical in these calculations, with hybrid functionals like B3LYP often used in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) to provide reliable results for organic molecules. researchgate.net

Table 1: Representative DFT-Calculated Properties for Naphthalene Derivatives

| Property | Naphthalene | 2-Methylnaphthalene | Naphthalen-2-amine |

| Total Energy (Hartree) | -384.8 | -424.1 | -440.2 |

| Dipole Moment (Debye) | 0.0 | 0.4 | 1.5 |

| HOMO Energy (eV) | -6.13 | -5.98 | -5.45 |

| LUMO Energy (eV) | -1.38 | -1.30 | -0.95 |

| HOMO-LUMO Gap (eV) | 4.75 | 4.68 | 4.50 |

| Note: These values are illustrative and depend on the specific DFT functional and basis set used. Data is based on typical trends observed for substituted naphthalenes. samipubco.com |

A deeper understanding of chemical reactivity can be gained from analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. samipubco.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, with significant contributions from the nitrogen atom's lone pair. The LUMO, conversely, is likely to be distributed across the antibonding π-orbitals of the naphthalene core.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These "conceptual DFT" parameters help to quantify and predict the chemical behavior of the molecule.

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. |

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and intermolecular interactions of this compound.

The presence of a flexible side chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements of the molecule. This is typically done by systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds in the side chain) and calculating the potential energy of each resulting conformer. researchgate.net Such studies can reveal the preferred orientations of the methylamino group relative to the naphthalene ring, which can be influenced by steric hindrance and subtle electronic effects. acs.org

While this compound itself does not exhibit tautomerism, related naphthalene-based imines can exist in different tautomeric forms. Computational studies on these analogues are valuable for understanding the factors that influence tautomeric equilibria, such as solvent effects and the electronic nature of substituents.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. While specific docking studies on this compound are not widely reported, research on analogous naphthalene-containing compounds has demonstrated the utility of this approach. nih.govbohrium.comelsevierpure.comnih.govresearchgate.net

In a typical docking study, the naphthalene derivative is treated as a flexible ligand, and its various conformations are systematically fitted into the binding site of a rigid or flexible receptor. The binding affinity is then estimated using a scoring function that accounts for factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. For this compound, potential interactions would include π-π stacking involving the naphthalene ring and hydrogen bonding involving the secondary amine.

The structure and properties of this compound are influenced by a variety of non-covalent interactions. Intramolecularly, interactions can occur between the side chain and the naphthalene ring, influencing the molecule's preferred conformation.

Intermolecularly, these forces govern how the molecules interact with each other in the solid state or in solution. The naphthalene moiety can participate in π-π stacking interactions, which are a significant force in the packing of aromatic molecules in crystals. The secondary amine group is capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). These hydrogen bonds are expected to play a crucial role in the formation of supramolecular assemblies. nih.gov

Molecular dynamics (MD) simulations can be used to study these interactions in a dynamic environment. arxiv.orgrsc.orgresearchgate.netnih.gov By simulating the movement of a collection of molecules over time, MD can provide insights into the stability of dimers and larger aggregates, the structure of the substance in the liquid phase, and the dynamics of hydrogen bond formation and breakage.

Metabolic Fate and Biotransformation of N Methyl 1 Naphthalen 2 Yl Methanamine Analogues

Enzymatic Degradation Pathways of Naphthalene-Based Amines

The biotransformation of naphthalene-based amines, such as N-methyl-1-(naphthalen-2-yl)methanamine, involves a series of enzymatic reactions that modify both the amine substituent and the aromatic naphthalene (B1677914) core. These pathways are crucial for the detoxification and subsequent elimination of these compounds. The primary enzymatic processes include N-demethylation at the methylamine (B109427) group and hydroxylation followed by cleavage of the naphthalene ring structure.

N-Demethylation Processes in Related Methylamine Structures

N-demethylation is a critical metabolic step in the breakdown of many compounds containing tertiary N-methyl groups. acs.org This process is elegantly accomplished in nature by oxidative enzymes, most notably the cytochrome P450 (P450) monooxygenases. acs.orgwikipedia.org These enzymes catalyze the removal of a methyl group from a nitrogen atom, converting a tertiary amine into a secondary amine and formaldehyde. wikipedia.orgnih.gov

The general mechanism involves the hydroxylation of the methyl group, which results in an unstable N-hydroxymethyl intermediate. This intermediate then spontaneously decomposes to yield the demethylated amine and formaldehyde. nih.gov While primary arylamines are not readily N-oxygenated by the microsomal flavin-containing monooxygenase, their N-methyl derivatives are effective substrates. nih.gov This suggests that N-methylation can be a critical activation step for the metabolism of primary arylamines. nih.gov The N-demethylation of tertiary N-methylamines can also be a key transformation in the synthesis of semi-synthetic opiates, highlighting its importance in both metabolic and synthetic chemistry. google.com

In drug design and metabolic studies, the removal of N-methyl substituents is a frequently required step. acs.org The N-methyl groups exhibit considerable stability, making their cleavage a complex task, especially in molecules with other functional groups. acs.org Various chemical methods have been developed to achieve N-demethylation, such as the von Braun reaction using cyanogen (B1215507) bromide or variations using chloroformates, though these often require harsh conditions. acs.orgwikipedia.orgnih.gov Milder, more selective methods have also been explored, including those mediated by iron. google.comresearchgate.net

| Process | Enzymes Involved | General Reaction | Significance |

|---|---|---|---|

| Oxidative N-Demethylation | Cytochrome P450 (P450) enzymes, Flavin-containing monooxygenases | R₂N-CH₃ + O → [R₂N-CH₂OH] → R₂N-H + CH₂O | Detoxification, metabolic activation, synthesis of metabolites. acs.orgwikipedia.orgnih.gov |

| Chemical N-Demethylation (for comparison) | Reagents like Cyanogen Bromide (BrCN) or Chloroformates | Varies depending on the reagent used. | Used in organic synthesis to create nor-derivatives. acs.orgwikipedia.orgnih.gov |

Aromatic Ring Hydroxylation and Cleavage Mechanisms in Naphthalene Derivatives

The degradation of the naphthalene core is a well-studied process, particularly in microorganisms, and serves as a model for the metabolism of polycyclic aromatic hydrocarbons (PAHs). nih.govethz.ch The initial and rate-limiting step is the oxidation of one of the aromatic rings by a multicomponent enzyme system called naphthalene dioxygenase (NDO). nih.gov This enzyme catalyzes the incorporation of both atoms of molecular oxygen (O₂) into the naphthalene ring to form cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene (also known as cis-naphthalene dihydrodiol). nih.govresearchgate.net

This dihydrodiol is then rearomatized by a dehydrogenase enzyme to produce 1,2-dihydroxynaphthalene. nih.gov The now dihydroxylated aromatic ring is susceptible to cleavage. A ring-cleaving dioxygenase, 1,2-dihydroxynaphthalene dioxygenase, breaks the bond between the two hydroxyl-bearing carbon atoms, leading to the formation of 2-hydroxychromene-2-carboxylic acid. nih.gov Subsequent enzymatic steps further break down this intermediate into compounds like salicylaldehyde, salicylate, and catechol, which can then enter central metabolic pathways such as the Krebs cycle. researchgate.netmdpi.com

While 1,2-dioxygenation is common in many Pseudomonas species, other organisms can initiate degradation at different positions. ethz.ch For example, Bacillus thermoleovorans has been shown to perform dioxygenation at the 2,3 position. ethz.chasm.org Fungal systems, such as those using peroxygenases from Agrocybe aegerita, can also hydroxylate the naphthalene ring, proceeding through an intermediary epoxide. nih.gov The oxidation of naphthalene can yield various products, including naphthols and quinones, although these are sometimes minor products compared to the dihydrodiols formed through dioxygenase activity. acs.orgrsc.orgnih.gov

| Enzyme | Reaction Catalyzed | Key Intermediate(s) | Typical Organisms |

|---|---|---|---|

| Naphthalene Dioxygenase (NDO) | Naphthalene + O₂ → cis-Naphthalene Dihydrodiol | cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | Pseudomonas spp. nih.govethz.ch |

| cis-Naphthalene Dihydrodiol Dehydrogenase | cis-Naphthalene Dihydrodiol → 1,2-Dihydroxynaphthalene | 1,2-Dihydroxynaphthalene | Pseudomonas spp. nih.govresearchgate.net |

| 1,2-Dihydroxynaphthalene Dioxygenase | 1,2-Dihydroxynaphthalene → 2-Hydroxychromene-2-carboxylic acid | 2-Hydroxychromene-2-carboxylic acid | Pseudomonas spp. nih.gov |

| Aromatic Peroxygenase | Naphthalene + H₂O₂ → Naphthalene epoxide → Naphthols | Naphthalene epoxide | Agrocybe aegerita (fungus) nih.gov |

Microbial Metabolism and Environmental Implications of Related Compounds

Naphthalene and its derivatives are widespread environmental pollutants, often originating from industrial activities, crude oil, and incomplete combustion. ethz.chdntb.gov.ua Due to their potential toxicity, including carcinogenic and mutagenic effects, the microbial degradation of these compounds is of significant environmental importance. dntb.gov.ua A diverse range of microorganisms, including bacteria and fungi, have evolved the metabolic capability to utilize naphthalene as a sole source of carbon and energy. nih.govmdpi.com

Among bacteria, species from the genus Pseudomonas are predominantly reported as efficient degraders of naphthalene and its methyl derivatives. nih.govresearchgate.net Other notable bacterial genera include Rhodococcus and Bacillus. mdpi.comasm.org These microbes typically initiate degradation via the dioxygenase pathway described previously, channeling the breakdown products into central metabolism. mdpi.com The genetic determinants for these pathways are often located on plasmids, such as the well-studied NAH7 plasmid in Pseudomonas putida. mdpi.com

Fungi, particularly white-rot fungi like Ganoderma species, also play a role in the degradation of PAHs. researchgate.net They utilize extracellular enzymes, such as peroxidases and laccases, to perform the initial oxidative attack on the aromatic rings. researchgate.net The degradation pathways in fungi can lead to different intermediates compared to bacteria, such as the formation of benzoic acid and phthalic acid from naphthalene. researchgate.net

The ability of microorganisms to degrade naphthalene-based compounds forms the basis of bioremediation strategies for contaminated sites. dntb.gov.ua By understanding the metabolic pathways, enzymes, and genetic regulation involved, it is possible to enhance the natural attenuation of these pollutants in soil and water. The presence and activity of naphthalene-degrading microbes are often used as indicators of environmental contamination and the potential for bioremediation. nih.gov

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation in N Methyl 1 Naphthalen 2 Yl Methanamine Research

Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopy is a cornerstone in the analysis of molecular structures, offering non-destructive methods to probe the atomic and electronic makeup of a compound. For N-methyl-1-(naphthalen-2-yl)methanamine, a combination of Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared/UV-Visible spectroscopy provides a complete picture of its structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Through ¹H and ¹³C NMR, the precise connectivity of atoms within the molecule can be mapped.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) (-CH₂-) bridge, the N-methyl (-CH₃) group, and the amine proton (-NH-). The aromatic protons would appear in the downfield region (typically 7-8 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The benzylic methylene protons would likely appear as a singlet or a doublet around 3.8-4.5 ppm, while the N-methyl protons would present as a singlet further upfield, around 2.2-2.5 ppm. The amine proton signal is often broad and its chemical shift can vary.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene Aromatic C-H | 7.4 - 8.0 | 125 - 135 |

| Naphthalene Quaternary C | - | 130 - 140 |

| Methylene (-CH₂-) | 3.8 - 4.5 | 55 - 65 |

| N-Methyl (-CH₃) | 2.2 - 2.5 | 35 - 45 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns. For this compound (C₁₂H₁₃N), the molecular weight is 171.24 g/mol . pharmaffiliates.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 171. A prominent fragmentation pathway would involve the benzylic cleavage of the C-N bond, leading to the formation of a stable naphthylmethyl cation (C₁₁H₉⁺) at m/z 141. Another characteristic fragment would arise from the loss of the methyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental formula C₁₂H₁₃N with high precision. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 171 | [C₁₂H₁₃N]⁺ | Molecular Ion (M⁺) |

| 141 | [C₁₁H₉]⁺ | Loss of -NHCH₃, formation of naphthylmethyl cation |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands. A moderate to weak band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. semanticscholar.org C-H stretching vibrations from the aromatic naphthalene ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups would be observed just below 3000 cm⁻¹. semanticscholar.org Characteristic C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. semanticscholar.org

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore. The UV-Vis spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic system. nist.govijcesen.com Analysis of these absorption maxima can be useful in quantitative analysis and for studying interactions involving the naphthalene moiety.

Table 3: Key Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) is the primary method used for assessing the chemical purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would effectively separate the target compound from starting materials, by-products, or degradation products.

Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.), a measure of chiral purity, is critical. masterorganicchemistry.com This is accomplished using chiral HPLC. nih.gov Research on similar naphthalenic amines has shown that chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD or Chiralpak AD), are highly effective for separating enantiomers. nih.gov By using an appropriate chiral column and mobile phase, the two enantiomers of this compound can be resolved into two distinct peaks. The ratio of the areas of these peaks allows for the precise calculation of the enantiomeric excess. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or one of its salts can be grown, this technique can provide a wealth of structural information.

The analysis would yield exact bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the naphthalene ring system and reveal the conformation of the methylaminomethyl side chain relative to the ring. mdpi.com Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-π stacking interactions between the naphthalene rings of adjacent molecules. researchgate.net This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. Studies on related, more complex naphthalene derivatives have successfully used this technique to detail the planarity of the naphthalene system and its dihedral angles with respect to other parts of the molecule. mdpi.com

Q & A

Q. What are the recommended synthetic routes for N-methyl-1-(naphthalen-2-yl)methanamine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via reductive amination using naphthalen-2-ylmethanamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride. Optimization involves:

- Solvent selection : Methanol or ethanol are preferred for solubility and stability of intermediates.

- pH control : Maintaining mildly acidic conditions (pH 5–6) enhances reaction efficiency .

- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) may improve yield in hydrogenation steps .

Validation via LC-MS (e.g., [M+H]+ = 201.1) and ¹H NMR (δ 3.54 ppm for methylene protons) is critical for purity assessment .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

- Spectroscopic analysis :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₁₅N, exact mass 185.12) .

- X-ray crystallography : For absolute configuration determination (if crystalline), using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Contradictions (e.g., unexpected splitting in NMR or MS adducts) require:

- Multi-technique validation : Cross-check with 2D NMR (COSY, HSQC) to assign overlapping signals .

- Isotopic labeling : Use ¹³C-labeled precursors to trace ambiguous carbon environments .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with empirical data .

Contradictions may arise from rotameric forms or solvent effects, necessitating controlled experiments (e.g., variable-temperature NMR) .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

Q. How should researchers design toxicity studies to evaluate safety profiles?

Answer:

- In vivo models : Rodent studies with oral, dermal, or inhalation exposure routes (Table B-1 in ).

- Endpoints : Monitor hepatic/renal function (ALT, creatinine), hematological parameters, and histopathology .

- Dose selection : Base on LD₅₀ estimates from acute toxicity assays (typically 100–500 mg/kg in mice) .

- Metabolite profiling : Identify oxidative metabolites (e.g., N-oxide derivatives) via UPLC-QTOF-MS .

Q. What methodological challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

- Byproduct formation : Optimize reaction time and temperature to minimize dimerization (e.g., via inline FTIR monitoring) .

- Purification issues : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

- Catalyst recovery : Immobilize catalysts (e.g., Pd on alumina) for reuse and cost reduction .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.